Product packaging for H-Arg(pbf)-oall hcl(Cat. No.:CAS No. 257288-23-6)

H-Arg(pbf)-oall hcl

Cat. No.: B613145
CAS No.: 257288-23-6
M. Wt: 503.07
InChI Key: AWGBWYKSQZNCFT-LMOVPXPDSA-N
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Description

Significance of Arginine Protection in Modern Peptide and Organic Synthesis

The strategic use of protecting groups for the arginine side chain is a cornerstone of successful peptide and organic synthesis. This necessity arises from the inherent reactivity of the guanidino group, which, if left unprotected, can lead to a host of undesirable side reactions.

Challenges of Guanidino Functionality in Multi-Step Synthesis

The guanidino group of arginine is strongly basic and highly nucleophilic. google.com This inherent reactivity can interfere with various stages of a synthetic sequence. During peptide synthesis, for instance, an unprotected guanidino group can lead to undesired side reactions, complicating the purification of the target peptide. google.com The high polarity and water solubility of many guanidine-containing compounds also pose significant practical challenges during synthesis and purification. Furthermore, the guanidinium (B1211019) cation can engage in multiple non-covalent interactions, which, while important for the biological function of the final molecule, can complicate synthetic manipulations. nih.gov

Evolution of Protecting Group Strategies in Peptide Chemistry

The history of peptide chemistry is intrinsically linked to the development of effective protecting groups. Early strategies for arginine protection in Boc (tert-butoxycarbonyl) chemistry included the use of nitro (NO2) and tosyl (Tos) groups. peptide.com However, these groups often required harsh cleavage conditions, such as liquid hydrogen fluoride (B91410) (HF), and could lead to side reactions like the formation of ornithine from Arg(NO2) or modification of tryptophan residues by the released Tos group. peptide.com

The advent of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry spurred the development of more acid-labile protecting groups for the arginine side chain. These include Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comnih.gov The Pbf group, in particular, has gained widespread use due to its increased lability under milder acidic conditions (e.g., trifluoroacetic acid, TFA) compared to Pmc, which is especially beneficial in the synthesis of peptides containing multiple arginine residues or acid-sensitive moieties. peptide.compeptide.comub.edu This evolution reflects a continuous drive towards milder, more selective, and higher-yielding synthetic methodologies.

Orthogonal Protection Schemes in Convergent Synthesis

The synthesis of complex molecules often requires the differential protection of multiple functional groups. This is where the concept of orthogonal protection becomes indispensable, allowing for the selective deprotection of one group while others remain intact. wikipedia.org

Principle of Orthogonality in Amino Acid Protection

An orthogonal protection strategy involves the use of multiple protecting groups within a single molecule, each of which can be removed by a specific set of reagents or conditions without affecting the others. wikipedia.orgfiveable.me This selectivity is typically achieved by exploiting different reaction mechanisms for deprotection, such as acidolysis, basolysis, hydrogenolysis, or metal-catalyzed cleavage. numberanalytics.commasterorganicchemistry.com For example, a common orthogonal scheme in peptide synthesis involves the use of an acid-labile Boc group for the α-amino group and a base-labile Fmoc group for a side-chain amino group, allowing for their independent removal. numberanalytics.com This principle provides chemists with precise control over the sequence of bond-forming and modification steps. fiveable.me

Rationale for the Design and Application of H-Arg(Pbf)-Oall HCl in Contemporary Chemical Research

The compound this compound is a testament to the sophisticated design of modern synthetic building blocks. Its structure incorporates key features that address specific challenges in chemical synthesis. The "H" indicates a free α-amino group, ready for coupling. The arginine side chain is protected by the Pbf group, a well-established and acid-labile protecting group that prevents the unwanted reactions of the guanidino functionality. chempep.comadvancedchemtech.com The carboxyl group is protected as an allyl ester (Oall). The allyl group is a valuable protecting group for carboxylic acids due to its stability under a wide range of conditions and its unique deprotection method. acs.org It can be selectively removed, typically using a palladium catalyst, in the presence of other protecting groups like Pbf, which are cleaved by acid. tcichemicals.com This orthogonality between the Pbf and allyl groups makes this compound a highly versatile tool for advanced synthetic strategies, such as fragment condensation or the synthesis of cyclic peptides where the carboxyl group needs to be activated after initial chain assembly. The hydrochloride (HCl) salt form enhances the stability and handling of the compound.

ComponentFunctionDeprotection Condition
H (free amine)Available for peptide bond formation-
Arg (Arginine)Amino acid backbone-
Pbf (side-chain)Protects the reactive guanidino groupAcidic conditions (e.g., TFA) chempep.comadvancedchemtech.com
Oall (C-terminus)Protects the carboxylic acidPalladium-catalyzed reaction tcichemicals.com
HCl Salt form for stability and handling-

Role of Pbf as a Guanidino Protecting Group

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely employed protecting group for the guanidino side chain of arginine in peptide synthesis. rsc.orgresearchgate.net Its primary role is to decrease the nucleophilicity of the guanidinium group, thereby preventing undesirable side reactions during the peptide coupling steps. omizzur.com The Pbf group is classified as an acid-labile sulfonyl-type protecting group, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is a common final step in Fmoc-based SPPS to cleave the peptide from the resin and remove side-chain protecting groups simultaneously. researchgate.netcapes.gov.brresearchgate.net

The Pbf group offers several advantages over other sulfonyl-based protecting groups like the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. Notably, the Pbf group is more readily cleaved by TFA than the Pmc analog, which can be beneficial for the synthesis of peptides containing multiple arginine residues. researchgate.netcapes.gov.brresearchgate.net This increased lability helps to avoid prolonged exposure to strong acid, which can potentially damage sensitive peptide sequences. For instance, a comparative study showed that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

Furthermore, the Pbf group can be less prone to causing side reactions, such as the alkylation of tryptophan residues by the released protecting group during cleavage, compared to other sulfonyl-based protectors. researchgate.netpeptide.com While the risk is not entirely eliminated, the use of scavengers like thioanisole (B89551) can effectively neutralize the free Pbf cations generated during deprotection. researchgate.netpeptide.com The combination of Fmoc-Arg(Pbf)-OH with N-in-Boc protected tryptophan has been shown to nearly eliminate sulfonyl modification of tryptophan residues. peptide.com Despite its advantages, the synthesis of the Pbf group is complex, which can contribute to the higher cost of Fmoc-Arg(Pbf)-OH. researchgate.netnih.gov

Utility of Allyl Esters in Carboxyl Protection

Allyl esters (OAll) serve as effective protecting groups for the carboxylic acid function of amino acids. bachem.comajol.info This protection strategy is valuable in various synthetic contexts, including the synthesis of complex peptides, glycopeptides, and other organic molecules. bachem.comgoogle.comnih.gov The allyl group is advantageous due to its stability under a wide range of reaction conditions, including those used for the removal of other common protecting groups like Fmoc (piperidine treatment) and t-butyl esters (mild TFA treatment). peptide.combachem.com

The key feature of the allyl ester is its orthogonality to many other protecting groups used in peptide synthesis. google.com This means it can be selectively removed under very specific and mild conditions, without affecting other protected functionalities within the molecule. google.com The deprotection of allyl esters is typically achieved through palladium(0)-catalyzed reactions, often using a scavenger or a hydrogen donor like phenylsilane, (Me2SiH)2O, or sodium borohydride. bachem.comajol.infoacs.orgnih.gov This specific cleavage method allows for selective deprotection of the C-terminal carboxyl group or the side-chain carboxyl group of aspartic or glutamic acid, enabling, for example, on-resin cyclization of peptides. peptide.com

The use of allyl esters is compatible with both Fmoc- and Boc-based solid-phase peptide synthesis strategies. bachem.com The relatively small size of the allyl group is also beneficial as it generally does not cause significant steric hindrance during peptide coupling reactions. google.com However, it is worth noting that aspartic acid protected as an allyl ester, Asp(OAll), can be susceptible to base-catalyzed aspartimide formation during Fmoc-SPPS. bachem.com The development of efficient deallylation methods, including cobalt-catalyzed processes, continues to enhance the utility of allyl esters in organic synthesis. acs.org

Data Tables

Table 1: Properties and Applications of this compound

PropertyDescription
Chemical Name N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine allyl ester hydrochloride
Synonyms This compound
Guanidino Protecting Group Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Carboxyl Protecting Group Allyl ester (OAll)
Pbf Group Removal Acid-labile, typically with Trifluoroacetic Acid (TFA). researchgate.netcapes.gov.brresearchgate.net
Allyl Ester Removal Palladium(0)-catalyzed reaction. bachem.comnih.gov
Key Application Solid-Phase Peptide Synthesis (SPPS). peptide.combachem.com
Advantages of Pbf More labile than Pmc, less prone to side reactions with tryptophan. researchgate.netcapes.gov.brresearchgate.netpeptide.com
Advantages of Allyl Ester Orthogonal to Fmoc and t-butyl protecting groups, allowing for selective deprotection. peptide.combachem.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35ClN4O5S B613145 H-Arg(pbf)-oall hcl CAS No. 257288-23-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBWYKSQZNCFT-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Chemical Modifications of H Arg Pbf Oall Hcl

Methodologies for the Preparation of H-Arg(Pbf)-Oall HCl

The preparation of this compound involves three primary stages: allyl esterification of the carboxylic acid, introduction of the Pbf protecting group to the guanidino moiety, and finally, the formation of the hydrochloride salt for stability and ease of handling. nih.gov

The initial step in the synthesis is the protection of the carboxylic acid group of arginine as an allyl ester. This is a critical transformation as the allyl group can be selectively removed later in the synthetic sequence without affecting other protecting groups. peptide.com A common method for this esterification involves the reaction of Nα-Fmoc-arginine with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP) in a solvent like dichloromethane (B109758) (CH2Cl2). nih.gov The reaction is typically carried out at room temperature. nih.gov The allyl ester is favored due to its stability under both acidic conditions used for Boc-group removal and basic conditions for Fmoc-group removal, yet it can be cleaved under mild conditions using a palladium(0) catalyst. nih.govpeptide.com

Following the esterification of the carboxyl group, the guanidino side chain of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is widely used in modern peptide synthesis due to its high lability under acidic conditions, allowing for its removal with trifluoroacetic acid (TFA) during the final deprotection step. peptide.comthermofisher.com The introduction of the Pbf group is typically achieved by reacting the arginine allyl ester with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base. biosynth.comgoogle.com The choice of base and solvent is crucial to prevent side reactions. The use of a hindered base can be beneficial. The Pbf group offers advantages over older protecting groups like Mtr and Pmc, as it is more easily cleaved and less prone to cause side reactions with sensitive amino acids like tryptophan. peptide.com

The final step in the preparation of this compound is the formation of the hydrochloride salt. After the protection of the guanidino group and removal of any temporary Nα-protecting group (like Boc or Fmoc), the resulting free amine is protonated with hydrochloric acid (HCl). google.comgoogle.com This is often achieved by dissolving the protected arginine derivative in a suitable organic solvent and treating it with a solution of HCl in an organic solvent or with gaseous HCl. google.com The formation of the hydrochloride salt increases the stability of the compound, making it a crystalline solid that is easier to handle, purify, and store. google.com The salt form also improves its solubility in certain solvents used in peptide synthesis. ontosight.ai

Introduction of the Pbf Protecting Group to the Guanidino Moiety

Optimization of Synthetic Conditions for Research-Scale Production

For research-scale production, optimizing the synthetic conditions is paramount to maximize yield, purity, and efficiency while minimizing cost and side product formation.

The choice of solvent is critical in all steps of the synthesis. For the Pbf protection step, solvents like dichloromethane (DCM) or a mixture of DMF/NMP are often employed. nih.govnih.gov The temperature for this reaction is typically kept at room temperature. nih.gov However, in some cases, controlling the temperature, for instance by cooling the reaction mixture, can help to minimize side reactions. google.com For the final salt formation, the choice of solvent can influence the crystallinity and yield of the hydrochloride salt. google.com

StepTypical SolventsTypical Temperatures
Allyl EsterificationDichloromethane (CH2Cl2)Room Temperature
Pbf ProtectionDichloromethane (DCM), DMF/NMPRoom Temperature
Salt FormationOrganic Solvents (e.g., Acetonitrile)25-30°C

Table 1: Typical Solvents and Temperatures for the Synthesis of this compound.

Optimizing the stoichiometry of reagents is crucial to drive the reactions to completion and minimize the presence of unreacted starting materials and side products. For instance, in the Pbf protection step, using a slight excess of Pbf-Cl can ensure complete reaction, but a large excess can lead to purification challenges and increased cost. google.com Some studies have shown that using as little as 1.1 equivalents of Pbf-Cl can be effective. google.com

Activation methods are particularly important in the context of peptide coupling where the protected arginine derivative is used. For coupling reactions involving this compound, activating agents like HBTU/HOBt or PyBOP/HOBt in the presence of a base like DIPEA are commonly used. nih.govnih.gov The stoichiometry of these activating agents and the base needs to be carefully controlled to ensure efficient coupling and prevent racemization. For instance, using 1.5 equivalents of the Fmoc-amino acid, DIC, and Oxyma has been reported for couplings. mdpi.com The choice of coupling reagents and their ratios can significantly impact the efficiency and purity of the resulting peptide. rsc.org

ReagentTypical Stoichiometry (relative to substrate)Purpose
Pbf-Cl1.1 - 2.0 equivalentsGuanidino group protection
Coupling Agents (e.g., HBTU/HOBt)1.0 - 2.0 equivalentsCarboxyl group activation for peptide bond formation
Base (e.g., DIPEA)2.0 - 8.0 equivalentsNeutralize HCl salt and facilitate coupling

Table 2: Typical Reagent Stoichiometry in the Synthesis and Application of this compound.

Solvent Selection and Reaction Temperature Control

Derivatization Strategies Involving this compound as a Building Block

This compound serves as a valuable building block in synthetic chemistry, particularly in the field of peptide synthesis. guidechem.com Its unique combination of protecting groups—the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain and the orthogonally-removable allyl (Oall) ester at the C-terminus—allows for strategic derivatization and modification. peptide.comresearchgate.net The hydrochloride salt form ensures the α-amino group is protonated, preventing self-polymerization and improving solubility and stability for storage and handling.

The primary application of this compound is as a C-terminal starting material or an internal building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. guidechem.com The free α-amino group, once neutralized, acts as a nucleophile that attacks an activated carboxylic acid of an incoming N-terminally protected amino acid to form a peptide (amide) bond. issuu.com This process is central to the stepwise elongation of a peptide chain.

The general mechanism involves two key steps:

Carboxyl Group Activation: The carboxylic acid of the N-protected amino acid to be coupled is activated using a specific coupling reagent. This transforms the hydroxyl of the carboxyl group into a better leaving group, making the carboxyl carbon highly electrophilic.

Nucleophilic Attack (Aminolysis): The free amine of this compound (or the growing peptide chain's N-terminus) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group and forming the stable amide bond. issuu.com

A variety of coupling reagents and additives are employed to facilitate this reaction, aiming to maximize efficiency and minimize side reactions, particularly racemization. issuu.comresearchgate.net The choice of reagents depends on factors like the specific amino acids being coupled, the complexity of the peptide, and the synthetic strategy (solid-phase vs. solution-phase). For instance, hindered amino acids or difficult couplings may require more potent activating agents like HATU. acs.org Phosphonium salts (e.g., PyAOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU) are commonly used in the presence of a base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). issuu.comnih.gov Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are also frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization. acs.org

Coupling Reagent ClassSpecific ReagentTypical AdditiveCommon BaseKey Characteristics
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide)OxymaPure or HOBtNot always required, but DIPEA can be usedForms a highly reactive O-acylurea intermediate; resulting urea (B33335) byproduct is soluble in common solvents.
Aminium/Uronium SaltsHBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)None (contains HOBt moiety)DIPEA or NMMFast and efficient coupling with low racemization. nih.gov
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None (contains HOAt moiety)DIPEAHighly effective for difficult couplings, including sterically hindered amino acids. acs.orgoup.com
Phosphonium SaltsPyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)None (contains HOAt moiety)DIPEA or NMMExcellent for reducing racemization, particularly with sensitive amino acids. rsc.org
Mixed AnhydridesIBCF (Isobutyl chloroformate)NoneNMMUsed in solution-phase synthesis to form a mixed anhydride (B1165640) for activation. nih.gov

The strategic advantage of this compound lies in its orthogonal protecting groups, which can be selectively removed under different conditions to allow for specific modifications of the arginine residue after its incorporation into a peptide backbone. peptide.comresearchgate.net

Modification via the C-Terminal Allyl Ester:

The allyl (Oall) ester is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions typically used for Boc-group removal (TFA). peptide.comresearchgate.net However, it can be selectively cleaved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. peptide.comnih.gov

This deprotection unmasks the C-terminal carboxylic acid, opening up several synthetic possibilities:

Side-Chain to C-Terminus Cyclization: The newly freed carboxylic acid can be activated and reacted with a nucleophilic side chain (e.g., the amine of a lysine (B10760008) or ornithine residue) within the same peptide to form a cyclic lactam bridge. researchgate.net

Fragment Condensation: In the synthesis of large proteins, a protected peptide fragment with a free C-terminus (generated by allyl deprotection) can be coupled to another peptide fragment with a free N-terminus.

C-Terminal Modification: The carboxylic acid can be converted into other functional groups, such as amides or esters, by reacting it with various amines or alcohols.

Modification via the Pbf-Protected Guanidino Group:

The Pbf group is a bulky sulfonyl-based protecting group designed to shield the highly basic and nucleophilic guanidine (B92328) function of arginine during peptide synthesis. omizzur.comembrapa.br It is stable to the conditions of Fmoc-SPPS but is readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin. The standard cleavage cocktail is a solution of trifluoroacetic acid (TFA), often with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions caused by reactive cations.

While the Pbf group is generally maintained until the final deprotection, its presence allows for modifications on other parts of the molecule without interference from the reactive guanidinium (B1211019) group. In specialized applications, other Pbf-protected arginine derivatives are used to introduce modifications directly onto the guanidino group, such as methylation, before incorporation into a peptide. For instance, building blocks like Fmoc-Arg(Me,Pbf)-OH are used to synthesize peptides containing monomethylated arginine.

Protecting GroupFunctional Group ProtectedDeprotection Reagent/ConditionsOrthogonality & Use
Allyl (Oall)C-Terminal Carboxylic AcidPd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in a solvent like DCM or THF. nih.govOrthogonal to Fmoc, Boc, and most acid-labile side-chain groups. Allows for selective C-terminal deprotection for cyclization or fragment condensation. peptide.comresearchgate.net
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Guanidino Side ChainStrong acid, typically >90% Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, H₂O). Stable during Fmoc-SPPS; removed during final cleavage. Prevents side reactions and alkylation of the guanidinium group. peptide.com
Fmoc (9-fluorenylmethyloxycarbonyl)α-Amino Group (Temporary)~20% Piperidine (B6355638) in DMF. embrapa.brBase-labile group used for temporary N-terminal protection in SPPS. embrapa.br

Functional Role of H Arg Pbf Oall Hcl in Peptide and Organic Synthesis Methodologies

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. H-Arg(Pbf)-OAll HCl is also utilized in this approach. A patent for the preparation of the drug Eptifibatide describes a process using H-Arg(Pbf)-OAll in a solution-phase synthesis strategy. google.com In this context, the allyl ester is selectively removed using a palladium catalyst, such as Pd(PPh3)4, and a scavenger like morpholine, to reveal the C-terminal carboxylic acid for subsequent coupling reactions. google.com This demonstrates the orthogonal nature of the allyl protecting group, which is a key advantage in multi-step solution-phase syntheses.

Application in the Synthesis of Peptidomimetics and Complex Arginine-Containing Organic Scaffolds

The unique structural features of this compound make it a useful building block for molecules that mimic the structure and function of peptides, known as peptidomimetics, as well as other complex organic structures containing arginine. The Pbf protecting group is stable under various reaction conditions, allowing for chemical modifications at other parts of the molecule. core.ac.uk For example, it has been used in the synthesis of 2-oxopiperazine-based peptidomimetics, where the Pbf group remained intact during reactions such as Boc deprotection and subsequent urea (B33335) formation. core.ac.uk

Its application has also been noted in the synthesis of piperidine (B6355638) dipeptide ketobenzothiazole inhibitors of serine proteases, where H-Arg(Pbf)-kbt HCl was used as a key intermediate. nih.gov The synthesis of peptides with site-specific glutamate (B1630785) arginylation also employs a derivative, Fmoc-Glu(Arg(Pbf)-OtBu)-OAll, showcasing the utility of the Pbf and allyl/t-butyl protecting groups in creating complex, modified peptides. nih.gov

Strategic Use in Fragment Condensation and Convergent Synthesis Approaches

Fragment condensation is a powerful strategy that involves synthesizing smaller peptide fragments separately and then joining them together. This "convergent" approach can be more efficient for producing large peptides than a linear, stepwise synthesis. ub.edu The orthogonal protecting groups of this compound are highly advantageous for this methodology.

A protected peptide fragment with a C-terminal allyl ester can be synthesized and then deprotected selectively to expose the carboxylic acid. This fragment can then be coupled to another fragment with a free N-terminus. This strategy has been explored for the synthesis of "difficult peptides" that are prone to aggregation. ub.edu A patent for Eptifibatide synthesis also details a convergent approach where two intermediate peptide fragments are prepared and then combined using solution-phase methods. google.com The use of this compound or its derivatives allows for the creation of these key fragments. google.comub.edu

Table 2: Compound Names

Abbreviation/Common Name Full Chemical Name
This compound Nω-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)-L-arginine allyl ester hydrochloride nih.gov
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl peptide.com
OAll Allyl ester
Fmoc 9-Fluorenylmethyloxycarbonyl
Boc tert-Butyloxycarbonyl
2-ClTrt resin 2-Chlorotrityl resin chemimpex.com
DIC N,N'-Diisopropylcarbodiimide acs.org
HOBt Hydroxybenzotriazole google.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonyl
Eptifibatide A cyclic heptapeptide (B1575542) drug google.com
Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0) google.com

Impact on Peptide Aggregation and Solubility During Synthesis

In solid-phase peptide synthesis (SPPS), particularly for long or hydrophobic sequences, two of the most significant challenges are the aggregation of the growing peptide chain and poor solubility of intermediates. These issues can lead to incomplete reactions, difficult purifications, and low yields. The chemical structure of this compound is specifically designed to address these problems through the distinct functions of its constituent protecting groups: the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group and the allyl (All) ester.

The Pbf group, which protects the guanidinium (B1211019) side chain of arginine, plays a crucial role in minimizing peptide aggregation. Hydrophobic peptide sequences have a tendency to self-associate through intermolecular hydrogen bonding, forming stable β-sheet structures that render the reactive N-terminus of the peptide chain inaccessible for subsequent coupling steps. peptide.com Research has demonstrated that the bulky nature of the Pbf group is highly effective at disrupting these detrimental secondary structures.

Recent studies have highlighted a specific and powerful application of this principle. The incorporation of a C-terminal tag consisting of six Pbf-protected arginine residues, [Arg(Pbf)]₆, was shown to significantly mitigate aggregation during the synthesis of challenging peptides. acs.org Spectroscopic analysis revealed that the [Arg(Pbf)]₆ tag induces a flexible α-helical conformation in the resin-bound peptide. This structural shift effectively combats the formation of aggregation-prone β-sheets, maintaining the accessibility of the peptide chain throughout the synthesis. acs.org The benefit is not merely due to increased steric bulk, as a comparative synthesis using a [Lys(Boc)]₆ tag failed to prevent aggregation, underscoring the unique structural influence of the Arg(Pbf) residue. acs.org

Furthermore, compared to older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pbf group offers advantages in deprotection kinetics. It is more acid-labile, allowing for faster and cleaner cleavage from the peptide, which minimizes potential side reactions associated with prolonged acid exposure. thermofisher.compeptide.com

Protecting GroupKey Features Related to Aggregation & SolubilityDeprotection Conditions & Side EffectsResearch Findings
Pbf Bulky group disrupts β-sheet formation, mitigating aggregation. acs.org Induces α-helical structures in peptide chains. acs.orgReadily cleaved with standard TFA cocktails (e.g., 2 hours). thermofisher.com Can cause sulfonation of tryptophan, preventable with Trp(Boc). A 3-hour cleavage yielded 69% of the desired peptide, compared to 46% with Pmc. peptide.com
Pmc Less effective at preventing aggregation compared to Pbf.Slower deprotection than Pbf (can take >4 hours). thermofisher.com Difficult to scavenge, may lead to reattachment or alkylation. thermofisher.comAssociated with lower yields in direct comparisons with Pbf due to cleavage issues. peptide.com
Mtr Least effective of the three; not favored for aggregation-prone sequences.Very slow deprotection (up to 12 hours), requiring harsh conditions that promote side reactions. thermofisher.comThe long deprotection times significantly increase the risk of modifying sensitive residues. thermofisher.com

The C-terminal allyl ester (OAll) primarily contributes to synthetic versatility, which indirectly impacts solubility and purification strategies. The allyl group is orthogonal to the Fmoc/tBu strategy commonly used in SPPS. It remains stable during the piperidine-mediated Fmoc deprotection steps and the final trifluoroacetic acid (TFA) cleavage of side-chain protecting groups like Pbf. google.com This stability allows the fully assembled and protected peptide to be cleaved from the resin while the C-terminus remains protected.

This protected peptide intermediate can be solubilized in various organic solvents for subsequent solution-phase modifications, such as head-to-tail cyclization or fragment condensation. The selective removal of the allyl group is achieved under very mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), which does not affect other protecting groups. google.comnih.gov This strategy is particularly advantageous for improving the handling and purification of otherwise insoluble or aggregation-prone peptides by allowing for late-stage modifications in a more favorable solution environment. google.comcymitquimica.com

Protecting GroupStabilityDeprotection MethodImpact on Synthesis & Solubility
Allyl (All) Ester Stable to both acidic (TFA) and basic (piperidine) conditions used in standard Fmoc-SPPS. peptide.comCleaved selectively using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. nih.govEnables orthogonal protection strategy for complex syntheses like cyclic or branched peptides. google.com Allows for purification of protected fragments, which can have different solubility profiles than the final deprotected peptide. cymitquimica.com

Mechanistic Studies of Protective Group Removal in H Arg Pbf Oall Hcl and Its Derivatives

Deprotection of the Pbf Group from the Guanidino Moiety

The Pbf group is a widely used acid-labile protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). thermofisher.compeptide.com Its popularity stems from its relative ease of removal under acidic conditions compared to older generation sulfonyl-based protecting groups. peptide.comsigmaaldrich.com

The removal of the Pbf group is typically achieved using strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.compeptide.com The mechanism of deprotection is an acid-catalyzed process that proceeds via a unimolecular substitution reaction (SN1). embrapa.br

The initial step involves the protonation of one of the oxygen atoms on the sulfonyl group by TFA. This protonation enhances the leaving group potential of the Pbf moiety. Subsequently, the bond between the sulfur atom of the Pbf group and the guanidino nitrogen of arginine cleaves, generating a resonance-stabilized sulfonyl cation and the deprotected arginine residue. embrapa.br The highly reactive Pbf cation is then trapped by nucleophilic species present in the cleavage cocktail, known as scavengers. embrapa.brresearchgate.net

The general reaction can be depicted as follows:

Protonation: The sulfonyl oxygen is protonated by TFA.

Cleavage: The C-N bond cleaves, releasing the Pbf cation and the deprotected guanidino group.

Scavenging: The Pbf cation is captured by a scavenger to prevent side reactions.

The rate of Pbf removal is dependent on the concentration of TFA. acs.orgub.edu Higher concentrations of TFA lead to faster deprotection. thermofisher.com However, with peptides containing multiple arginine residues, extended cleavage times may still be necessary to ensure complete removal of all Pbf groups. thermofisher.comnih.gov

The development of arginine protecting groups has evolved to offer improved acid lability and reduced side reactions. The Pbf group is often compared to its predecessors, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. thermofisher.compeptide.comsigmaaldrich.com

Protecting GroupRelative Acid LabilityKey Characteristics
Pbf HighMore acid-labile than Pmc and Mtr. peptide.comsigmaaldrich.commdpi.com Generally requires shorter deprotection times (usually 1-2 hours). thermofisher.comnih.gov Gives rise to lower levels of tryptophan sulfonation than Pmc. sigmaaldrich.com
Pmc MediumMore acid-labile than Mtr. peptide.compeptide.com Can still require long deprotection times (over 4 hours) with multiple Arg(Pmc) residues. thermofisher.com Prone to reattachment and alkylation of sensitive residues. thermofisher.com
Mtr LowRequires prolonged deprotection times (up to 12 hours), especially with multiple Arg(Mtr) residues. thermofisher.comsigmaaldrich.com Increased risk of side reactions due to harsh conditions. peptide.com

This table provides a comparative overview of commonly used arginine protecting groups.

The superior performance of Pbf is attributed to the five-membered dihydrobenzofuran ring system, which is believed to be more labile than the six-membered chroman ring of Pmc. mdpi.comnih.gov The rate of Pbf removal during TFA cleavage is approximately 1.2 to 1.4 times faster than that of Pmc. sigmaaldrich.com This increased lability is advantageous as it minimizes the exposure of the peptide to harsh acidic conditions, thereby reducing the potential for acid-catalyzed side reactions. thermofisher.com For instance, one study demonstrated that a 3-hour TFA treatment resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc). peptide.com

During the acid-mediated deprotection of the Pbf group, the liberated Pbf cation is a reactive electrophile that can react with nucleophilic amino acid side chains, leading to undesirable modifications. embrapa.brresearchgate.net Common side reactions include the alkylation of tryptophan and tyrosine residues and the reattachment of the protecting group. thermofisher.compeptide.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive cations. researchgate.net

The choice and combination of scavengers are critical for efficient deprotection and minimizing side products.

ScavengerFunctionCommon Side Reactions Mitigated
Triisopropylsilane (B1312306) (TIS) Reduces the trityl cation and other carbocations.Prevents alkylation of sensitive residues.
Water Acts as a nucleophile to hydrolyze carbocations.
1,2-Ethanedithiol (EDT) A good scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. sigmaaldrich.comPrevents t-butylation and tryptophan oxidation.
Thioanisole (B89551) Scavenges free sulfonyl groups. peptide.comSuppresses sulfonation of tryptophan. peptide.comsigmaaldrich.com
p-Cresol A common scavenger used to trap carbocations. researchgate.netGeneral prevention of alkylation.

This table outlines the functions of common scavengers used during Pbf deprotection.

The use of scavengers is essential for the successful removal of the Pbf group. thermofisher.com For example, the sulfonation of tryptophan is a known side reaction associated with sulfonyl-based protecting groups like Pbf and Pmc. sigmaaldrich.comsigmaaldrich.com This can be largely suppressed by using scavengers like thioanisole or by using Boc-protected tryptophan (Trp(Boc)). peptide.comsigmaaldrich.comsigmaaldrich.com The combination of Trp(Boc) and Arg(Pbf) has been shown to result in very low levels of tryptophan alkylation. researchgate.net

Comparative Analysis with Other Arginine Protecting Groups (e.g., Pmc, Mtr)

Cleavage of the Allyl Ester (Oall) Protecting Group

The allyl (All) ester is a valuable C-terminal protecting group due to its stability under both acidic and basic conditions used for the removal of Fmoc and Boc groups, respectively. organic-chemistry.org Its removal is typically achieved under mild, specific conditions, ensuring the integrity of the peptide backbone and sensitive side chains.

The cleavage of the allyl ester is most commonly accomplished through palladium(0)-catalyzed allylic substitution. organic-chemistry.orgacsgcipr.org The mechanism involves the following key steps:

Oxidative Addition: The palladium(0) catalyst, often Pd(PPh₃)₄, undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex. organic-chemistry.orgnih.gov

Nucleophilic Attack: A nucleophilic scavenger, often an amine or a hydride source, attacks the π-allyl complex. organic-chemistry.orgacsgcipr.org This regenerates the palladium(0) catalyst and transfers the allyl group to the scavenger.

Liberation of the Carboxylic Acid: The deallylated carboxylic acid is then liberated.

Several palladium catalysts and scavenger systems have been developed for this purpose. A common and efficient method involves the use of Pd(PPh₃)₄ in the presence of a scavenger like polymethylhydrosiloxane (B1170920) (PMHS) and an activator like zinc chloride (ZnCl₂). organic-chemistry.org This system allows for the deprotection to occur under mild, ambient conditions. organic-chemistry.org

A key advantage of the allyl protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis, such as the base-labile Fmoc group and the acid-labile Boc group. ub.eduorganic-chemistry.org Orthogonality means that one protecting group can be selectively removed in the presence of others by using specific, non-interfering chemical conditions. peptide.comiris-biotech.de

Protecting GroupCleavage ConditionOrthogonal to Allyl Group?
Fmoc Basic (e.g., 20% piperidine (B6355638) in DMF) embrapa.briris-biotech.deYes. The allyl group is stable to the basic conditions used for Fmoc removal. ub.edu
Boc Acidic (e.g., TFA) organic-chemistry.orgYes. The allyl group is stable to the acidic conditions used for Boc removal. organic-chemistry.orgub.edu
Trt Mildly Acidic (e.g., 1-5% TFA in DCM) thermofisher.comYes. The allyl group is stable to these conditions.

This table illustrates the orthogonality of the allyl protecting group with other common protecting groups.

This orthogonality is crucial for the synthesis of complex peptides, such as cyclic or branched peptides, where selective deprotection of specific functional groups is required while others remain protected. ub.edu For example, the C-terminal allyl ester can be cleaved while Fmoc or Boc groups on the N-terminus or side chains remain intact, allowing for subsequent on-resin cyclization or modification. The stability of the allyl group to both acidic and basic conditions makes it a versatile tool in the synthetic peptide chemist's arsenal. organic-chemistry.org

Palladium-Catalyzed Deprotection Pathways

Kinetic and Thermodynamic Aspects of Protecting Group Lability

The efficiency and selectivity of deprotection reactions are governed by kinetic and thermodynamic factors. The lability of a protecting group is directly related to the activation energy of the cleavage reaction and the stability of the intermediates formed.

Kinetics of Pbf Group Removal

The Pbf group is among the most acid-labile sulfonyl-based protections for arginine, developed to have superior cleavage kinetics compared to its predecessors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl). nih.govpeptide.com The enhanced lability of Pbf is attributed to the greater stability of the carbocation intermediate formed during the acid-catalyzed S_N1-type cleavage mechanism. embrapa.br The electron-donating methyl and methoxy-like ether groups on the benzofuran (B130515) ring system effectively stabilize this cation. nih.gov The five-membered furan (B31954) ring in Pbf confers greater lability than the six-membered pyran ring in Pmc. nih.gov

Under standard cleavage conditions with high concentrations of TFA (e.g., TFA/H₂O/TIS 95:2.5:2.5), the removal of a single Pbf group is generally complete within 1 to 2 hours. nih.gov However, for peptides containing multiple arginine residues, extended cleavage times may be necessary to ensure complete deprotection. sigmaaldrich.comnih.gov The kinetics can be highly sequence-dependent. nih.gov

More recent studies have quantified the lability of Pbf in comparison to newer protecting groups like MIS (1,2-dimethylindole-3-sulfonyl). In a comparative study using a model peptide containing four arginine residues, the deprotection kinetics under specific conditions were measured, highlighting the relative stability of the Pbf group. ub.edu

Deprotection of Ac-Phe-Arg(X)-Arg(X)-Arg(X)-Arg(X)-Val-NH₂
Protecting Group (X)Cleavage ConditionsTime% Deprotected PeptideSource
PbfTFA−DCM−H₂O−TIS (50:45:2.5:2.5)30 min4% ub.edu
PbfTFA−DCM−H₂O−TIS (50:45:2.5:2.5)1 h38% ub.edu
MISTFA−DCM−H₂O−TIS (50:45:2.5:2.5)30 min100% ub.edu

Kinetics of Allyl Ester Removal

Analytical Methodologies for Characterizing H Arg Pbf Oall Hcl in Research Contexts

Spectroscopic Methodologies for Structural Confirmation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like H-Arg(Pbf)-Oall HCl in solution. Both one-dimensional (¹H NMR) and two-dimensional experiments are used to confirm the covalent structure and assess purity. farmaciajournal.com

In the ¹H NMR spectrum of this compound, specific resonances confirm the presence of each constituent part of the molecule. The signals for the allyl group protons are typically found in the olefinic region of the spectrum. The complex multiplet patterns of the arginine backbone protons (α, β, γ, δ) can be identified, and the aromatic protons of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group produce characteristic signals in the aromatic region. The presence and integration of these signals confirm the successful installation of the protecting groups. farmaciajournal.com The formation of imine bonds in related arginine derivatives has been confirmed by characteristic proton signals resonating as singlets between 8.08-8.56 ppm in ¹H-NMR spectra. farmaciajournal.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and advanced techniques can help resolve ambiguities in complex spectra. The chemical shifts are highly sensitive to the local electronic environment, allowing for precise structural assignment. For complex arginine-containing systems, specialized NMR pulse sequences and ¹³C-detection methods have been developed to overcome challenges posed by molecular dynamics and to probe specific intramolecular interactions.

Table 1: Representative ¹H NMR Spectral Data for Protected Arginine Derivatives

Functional Group Proton Type Expected Chemical Shift (ppm) Multiplicity
Arginine Backbone α-CH ~4.0 - 4.5 Triplet (t) or Doublet of Doublets (dd)
β-CH₂ ~1.8 - 2.0 Multiplet (m)
γ-CH₂ ~1.6 - 1.8 Multiplet (m)
δ-CH₂ ~3.1 - 3.3 Multiplet (m)
Allyl Ester (OAll) -O-CH₂- ~4.6 - 4.8 Doublet (d)
=CH- ~5.8 - 6.0 Multiplet (m)
=CH₂ ~5.2 - 5.4 Doublet of Doublets (dd)
Pbf Group Aromatic CH ~6.5 - 7.5 Singlet(s)
Methyl (CH₃) ~2.0 - 2.6 Singlets (s)

Note: Expected shifts are approximate and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a crucial technique for verifying the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides an extremely accurate mass measurement, which serves as strong evidence for the elemental composition of the synthesized molecule. farmaciajournal.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule gently, preserving its structure.

The analysis of various arginine derivatives by HRMS has been shown to be a powerful tool for structural confirmation. farmaciajournal.com For this compound, HRMS would be used to find the exact mass of the protonated molecular ion [M+H]⁺. This experimental value is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) confirms the molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of known fragments, such as the allyl or Pbf groups.

Table 2: Molecular Weight Verification of this compound

Compound Name Chemical Formula Theoretical Monoisotopic Mass (Da) Expected Ion (ESI+)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of purity assessment for synthetic compounds. It separates the target molecule from unreacted starting materials, by-products, and other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of protected amino acids like this compound. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where separation is based on the hydrophobicity of the analytes. mdpi.com

Table 3: Typical RP-HPLC Conditions for Protected Amino Acid Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient, e.g., 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 214 nm and/or 254 nm

| Column Temperature | 25-40 °C |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. farmaciajournal.com For the synthesis of this compound, TLC can quickly distinguish between the starting materials, the product, and any major by-products based on their differing polarities.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates. The less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline. The spots are visualized under UV light or by staining with a reagent like ninhydrin (B49086) or potassium permanganate. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly assess whether the reaction is complete.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Reaction Progress

Advanced Spectroscopic Probes for Investigating Reaction Intermediates

In cases where reaction pathways are complex or intermediates are unstable, advanced spectroscopic techniques may be employed. While not routinely used for standard characterization, methods like specialized 2D NMR experiments can provide deeper insight. For instance, NMR experiments designed to trace the carbon skeleton or monitor hydrogen exchange can elucidate the structure of transient species or complex product mixtures. acs.orgucl.ac.uk These methods are particularly valuable in research contexts for understanding reaction mechanisms or identifying the source of unexpected by-products. tandfonline.com

Theoretical and Computational Investigations of H Arg Pbf Oall Hcl Reactivity and Conformation

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of H-Arg(Pbf)-Oall HCl. Such calculations can determine a variety of electronic descriptors that predict how the molecule will behave in chemical reactions.

Key reactivity descriptors that can be calculated for the Arg(Pbf) moiety include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Arg(Pbf), this would show the electron-rich oxygen atoms of the sulfonyl group and the complex electronic nature of the guanidinium (B1211019) group.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electron density. This is useful for understanding polar interactions and the sites most susceptible to nucleophilic or electrophilic attack.

Studies on related sulfonyl-based compounds show that the electronic nature of the protecting group is paramount. nih.govub.edu The electron-donating methyl groups on the Pbf benzofuran (B130515) ring increase the electron density on the sulfonyl group, which is thought to contribute to its increased acid lability compared to other protecting groups like Pmc. DFT calculations can quantify these electronic effects, providing a theoretical basis for the observed reactivity. scispace.com

Table 1: Representative Theoretical Reactivity Descriptors for a Protected Arginine Moiety

DescriptorHypothetical ValueSignificance for this compound
HOMO Energy-6.5 eVIndicates the energy of the most available electrons, likely localized on the guanidino and benzofuran rings.
LUMO Energy-1.2 eVRepresents the lowest energy orbital for accepting electrons, relevant for interactions with electrophiles.
HOMO-LUMO Gap (ΔE)5.3 eVA relatively large gap suggests good kinetic stability under non-deprotection conditions. researchgate.netmdpi.com
Dipole Moment~4.5 DA significant dipole moment suggests the molecule is polar and will have strong interactions with polar solvents.
Max Electrostatic Potential+35 kcal/molIndicates electrophilic regions, likely around the acidic protons of the guanidinium group.
Min Electrostatic Potential-50 kcal/molIndicates nucleophilic regions, likely around the sulfonyl oxygens and the allyl ester carbonyl.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations and their interpretation.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in different solvent environments, which is essential for optimizing its use in peptide synthesis. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., dimethylformamide (DMF), water, or dichloromethane) and calculating the forces between atoms to model their motion. Such simulations can reveal:

Conformational Dynamics: How the molecule flexes, bends, and rotates over time. This is particularly important for the bulky Pbf group and the flexible arginine side chain. acs.org

Solvent Interactions: The formation and dynamics of the solvent shell around the molecule, including hydrogen bonding between the guanidinium group and solvent molecules.

Steric Hindrance: MD simulations can be used to predict the steric bulk of the Arg(Pbf) residue and how it might hinder coupling reactions during solid-phase peptide synthesis (SPPS).

Stability in Solution: By monitoring the molecule's structure over the simulation time, its stability in different solvents can be assessed, complementing experimental stability studies. mdpi.com

Table 2: Objectives and Potential Findings from MD Simulations of this compound

Simulation ObjectiveSolvent SystemPotential Findings
Assess Conformational FlexibilityDMFCharacterization of the dominant conformations of the arginine side chain and the orientation of the Pbf group.
Analyze Solvation StructureWaterIdentification of key hydrogen bond networks and the structure of water molecules around the ionic guanidinium and hydrochloride groups.
Predict Steric AccessibilityDichloromethane (B109758) (DCM)Estimation of the accessible surface area of the N-terminal amine for coupling reactions, providing insight into potential steric issues.
Evaluate Aggregation TendencyHigh Concentration in DMFDetermination of whether molecules tend to self-associate, which could impact reaction kinetics and purity.

Conformational Analysis of the Protected Arginine Side Chain

The three-dimensional shape, or conformation, of the Pbf-protected arginine side chain plays a significant role in its reactivity and steric properties. The linkage between the arginine guanidinium group and the Pbf sulfonyl group contains several rotatable bonds, allowing for considerable conformational flexibility.

Computational conformational analysis can be performed using methods like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the rotation around specific bonds. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

Key aspects of the conformational analysis of the Arg(Pbf) side chain include:

Rotation around the S-N bond: This rotation determines the orientation of the bulky benzofuran ring system relative to the arginine side chain.

Puckering of the dihydrobenzofuran ring: The five-membered dihydrofuran ring is not planar and can adopt different puckered conformations.

The lability of the Pbf group is influenced by its conformation. For the acid-catalyzed cleavage to occur, the molecule must adopt a conformation that allows for effective protonation and subsequent bond cleavage. It is theorized that the five-membered ring of the Pbf group confers a geometry that is more favorable for cleavage compared to the six-membered ring of the related Pmc group, contributing to Pbf's greater acid lability. researchgate.netcapes.gov.br

Prediction of Reaction Pathways and Transition States for Deprotection and Coupling Reactions

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including identifying the structures of high-energy transition states and calculating the activation energy barriers. researchgate.netufl.edu

Deprotection Pathway: The removal of the Pbf group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). peptide.comnih.gov A plausible mechanism involves the protonation of the guanidinium group, followed by protonation of one of the sulfonyl oxygen atoms. This enhances the electrophilicity of the sulfur atom, making the S-N bond susceptible to cleavage. Quantum chemical calculations can model this entire pathway:

Reactant Complex: Modeling the initial interaction of the protonated Arg(Pbf) moiety with a conjugate base (e.g., trifluoroacetate).

Transition State (TS): Locating the highest energy point along the reaction coordinate, corresponding to the breaking of the S-N bond. The geometry and energy of this TS are critical for determining the reaction rate. nih.gov

Product Complex: Modeling the final state with the cleaved Pbf cation and the deprotected arginine.

The calculated activation energy for this process would provide a theoretical measure of the Pbf group's lability and allow for direct comparison with other protecting groups.

Coupling Pathway: this compound is used as a building block in peptide synthesis, where its free N-terminal amine is coupled to the C-terminus of a growing peptide chain. The bulky Pbf group can cause significant steric hindrance, slowing down the coupling reaction. mdpi.com Computational modeling can predict the transition state of this peptide bond formation. By comparing the activation energies for the coupling of Arg(Pbf) versus other, less bulky amino acids, the degree of steric hindrance can be quantified. This information can help in selecting the most effective coupling reagents and reaction conditions to overcome slow kinetics.

Advanced Research Applications and Emerging Methodologies Utilizing H Arg Pbf Oall Hcl

Incorporation into Chemoselective Ligation Strategies (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide segments. sigmaaldrich.com The process typically requires a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue. sigmaaldrich.com H-Arg(Pbf)-Oall HCl is a valuable precursor for the synthesis of C-terminal arginine-containing peptide fragments intended for NCL.

The synthetic utility stems from the orthogonal nature of its protecting groups. The allyl (OAll) ester at the C-terminus is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), without disturbing the Pbf side-chain protection or other acid-labile groups. peptide.comnih.gov

Synthetic Workflow for NCL Precursor Preparation:

A peptide sequence is assembled on a solid support using standard Fmoc chemistry.

this compound can be coupled to a resin or a growing peptide chain. More commonly, a peptide chain is built, and the final residue added is an Fmoc-protected amino acid, leaving the this compound to be used in solution-phase segment condensation.

Following chain assembly, the N-terminal Fmoc group is removed.

The C-terminal allyl ester is then selectively removed to unmask a carboxylic acid. nih.gov

This carboxylic acid is converted into a thioester, rendering the peptide fragment ready for NCL. sigmaaldrich.com

This strategy allows for the creation of essential peptide segments that terminate with arginine, which can then be ligated to N-terminal cysteine-containing fragments to form native peptide bonds at the ligation site. acs.orgnih.gov The Pbf group remains on the arginine side chain throughout this process, preventing side reactions, and is ultimately removed during the final global deprotection step with strong acid, typically trifluoroacetic acid (TFA). peptide.compeptide.com

Use in Bioconjugation Chemistry as a Precursor for Arginine-Modified Biomolecules (e.g., for in vitro assay development)

Bioconjugation involves covalently linking molecules, such as peptides, to other moieties like fluorescent dyes, lipids, or drug molecules to create functional biomaterials for research and therapeutic purposes. rug.nl this compound serves as an excellent starting material for creating arginine-containing biomolecules due to its distinct features. The free α-amino group provides a reactive handle for conjugation, while the Pbf and allyl groups protect the guanidinium (B1211019) function and C-terminus, respectively, from participating in unwanted side reactions.

In one research avenue, a similar precursor, H-Arg(Pbf)-OMe, was used to synthesize fluorinated arginine-based Michael acceptors. acs.orgpolimi.it These acceptors were then conjugated to PAMAM dendrimers to create gene delivery vectors. acs.org A similar pathway is applicable for this compound, where its free N-terminus can be acylated or otherwise modified. The resulting conjugate can be further elaborated after the selective removal of the allyl and Pbf groups. This approach is pivotal for developing probes and reagents for in vitro assays, where precise modification of biomolecules is essential. rug.nl

Precursor FeatureRole in BioconjugationRelevant Protecting Groups
Free α-Amino Group Site for covalent attachment of reporter molecules, drugs, or other biomolecules.None (present as HCl salt)
Protected Guanidino Group Prevents side reactions at the arginine side chain during conjugation.Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Protected C-Terminus Prevents unwanted reactions, such as polymerization or cyclization.OAll (Allyl ester)

Development of Arginine-Containing Probes for Mechanistic Biological Studies (in vitro focus)

Arginine residues are crucial for many biological processes, including protein-protein interactions and enzyme recognition. Arginine-rich peptides are also known for their cell-penetrating abilities. researchgate.net The development of specialized probes containing arginine is therefore vital for studying these mechanisms in vitro. This compound is an intermediate used in the synthesis of such probes.

For instance, research into post-translational modifications (PTMs) has utilized synthetic peptides where arginine is replaced by its modified forms, such as methylglyoxal (B44143) hydroimidazolones (MG-Hs), to study their physiological roles. nih.gov The synthesis of these complex peptides relies on building blocks like Pbf-protected arginine to ensure site-specific incorporation. nih.gov Similarly, fluorescent probes have been created by incorporating fluorescent amino acids into arginine-rich peptide sequences to track their interactions with cell membranes. frontiersin.org The synthesis of these probes involves standard solid-phase methods where Arg(Pbf) is a key component. frontiersin.org The use of an allyl ester offers an orthogonal handle for C-terminal modification or for anchoring to a resin, further expanding the possibilities for probe design.

Contribution to the Synthesis of Novel Research Reagents and Pharmaceutical Leads (as synthetic intermediates)

The most significant role of this compound is as a synthetic intermediate in the multi-step preparation of complex molecules, including potential pharmaceuticals. google.com Its structure is tailored for fragment-based synthesis approaches. A notable example is its use in a patented method for preparing Eptifibatide, a cyclic heptapeptide (B1575542) that acts as an antiplatelet agent. google.com

In the patented synthesis, H-HArg(Pbf)-OAll was reacted with another protected fragment (MPA(Trt)-OH) in the presence of coupling agents to form a larger linear peptide. google.com This demonstrates the direct application of this building block in constructing a pharmaceutical lead.

Key Synthetic Intermediates in Eptifibatide Preparation google.com

Starting Material 1Starting Material 2Coupling AgentsResulting Intermediate
H-HArg(Pbf)-OAllMPA(Trt)-OHHOBt, EDC.HCl, DIPEAMPA(Trt)-HArg(Pbf)-OAll

Furthermore, research into novel drug delivery systems has involved the synthesis of carborane-containing RGD peptides, which target integrins on tumor cells. mdpi.com The synthesis of these complex conjugates relies on the methodical coupling of protected amino acid derivatives, including protected arginine, highlighting the foundational role of such intermediates in developing next-generation therapeutics. mdpi.com

Role in Expanding the Chemical Diversity of Peptide Libraries

Peptide libraries are vast collections of different peptide sequences used in high-throughput screening to identify new drug candidates or biological probes. The synthesis of these libraries, often on a solid support, presents unique challenges, including sequence-dependent aggregation and difficult couplings. acs.org

The characteristics of the amino acid building blocks used are critical. Studies on peptide cyclization efficiency in libraries have shown that residues like Arg(Pbf) can sometimes slow down or inhibit the reaction. acs.orgnih.gov This is attributed to the bulky Pbf group and its potential for forming intermolecular hydrogen bonds that hinder the desired intramolecular reaction. acs.org

Despite this, Arg(Pbf) is essential for creating arginine-containing peptides. The use of an allyl ester in this compound provides a strategic advantage for library synthesis. It allows for the assembly of a linear peptide on a resin, followed by selective deprotection of the C-terminal allyl group and subsequent on-resin head-to-tail cyclization—a common method for creating cyclic peptide libraries. nih.gov This orthogonality is crucial for expanding the structural diversity of libraries beyond simple linear peptides.

Factors Influencing Cyclization in Peptide Libraries acs.org

Residues Promoting CyclizationResidues Inhibiting CyclizationRationale for Inhibition
Proline (induces turns)Lys(Boc), Arg(Pbf) Steric hindrance and intermolecular hydrogen bonding. acs.org
Glycine (flexibility)Thr(tBu), Tyr(tBu)Steric bulk near the peptide backbone. acs.org

Application in "Greener" Peptide Synthesis Methodologies

The pharmaceutical industry is increasingly focused on developing "greener" and more sustainable manufacturing processes. researchgate.net Traditional peptide synthesis, particularly SPPS, is known for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and large excesses of reagents. mdpi.com

Research into greener peptide chemistry aims to address these issues. While this compound is part of the "standard" Fmoc/tBu toolkit, its components are subjects of green chemistry research. For example, studies have focused on finding greener solvents to replace DMF for the difficult coupling of Fmoc-Arg(Pbf)-OH, with N-butylpyrrolidinone (NBP) emerging as a promising alternative. mdpi.com Other strategies aim to replace bulky protecting groups like Pbf altogether with more environmentally benign alternatives to reduce atom economy issues and aggregation problems. sci-hub.se

The allyl group itself plays a role in this context. Its removal requires a palladium catalyst, which introduces concerns about heavy metal contamination and the need for catalyst recycling. However, the mild conditions required for its cleavage can be advantageous compared to harsher deprotection methods. The ongoing evolution of peptide synthesis seeks to balance the synthetic power of established reagents like this compound with the principles of sustainability.

Conclusion and Future Perspectives in H Arg Pbf Oall Hcl Research

Summary of Key Contributions to Synthetic Organic and Peptide Chemistry

The primary contribution of H-Arg(pbf)-oall hcl lies in its orthogonal protection scheme, which is highly compatible with Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a sulfonyl-based protecting group designed for the arginine side chain, while the allyl (All) ester protects the C-terminus. nih.govadvancedchemtech.com

The Pbf group's key advantage is its acid lability. It is readily cleaved by trifluoroacetic acid (TFA), typically in cocktails containing scavengers, which is the standard final deprotection step in Fmoc-SPPS. advancedchemtech.comcsic.es It was developed as a more labile alternative to older protecting groups like 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), allowing for faster and milder deprotection conditions. nih.govsemanticscholar.org Removal of Pbf is often complete within 1-2 hours, a significant improvement over the overnight reactions sometimes required for Mtr. peptide.comnih.gov

The allyl ester, on the other hand, is stable to the acidic conditions used to cleave the Pbf group and other side-chain protecting groups like tert-butyloxycarbonyl (Boc). It is also stable to the basic conditions (e.g., piperidine) used for Fmoc group removal. peptide.comug.edu.pl Its removal is achieved under orthogonal conditions, specifically through palladium(0)-catalyzed allylic transfer, often using scavengers like phenylsilane. rsc.orgcsic.esnih.gov

This dual protection allows for selective deprotection and modification. For instance, the C-terminal allyl group can be removed while the peptide is still anchored to the resin and other protecting groups are intact, enabling on-resin cyclization or C-terminal modification. This orthogonality is crucial for the synthesis of complex structures like branched or cyclic peptides. rsc.org

Table 1: Orthogonal Deprotection Scheme for H-Arg(Pbf)-Oall
Protecting GroupProtected FunctionalityCleavage ReagentStability ConditionsReference
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Arginine Side-Chain (Guanidinium)Trifluoroacetic Acid (TFA) based cocktailsStable to piperidine (B6355638) and palladium(0) catalysis advancedchemtech.comcsic.esnih.gov
OAll (Allyl ester)C-terminal Carboxylic AcidPd(PPh₃)₄ / PhenylsilaneStable to Trifluoroacetic Acid (TFA) and piperidine rsc.orgpeptide.comnih.gov
Table 2: Comparison of Common Arginine Side-Chain Protecting Groups
Protecting GroupRelative Lability (Acid Cleavage)Key DrawbacksReference
PbfHigh (more labile than Pmc)Side reactions with Trp; cost; requires extended cleavage for multiple Arg sequences. peptide.comnih.govmdpi.com
PmcMedium (less labile than Pbf)Slower cleavage than Pbf; side reactions with Trp. peptide.comnih.gov
MtrLowRequires harsh, prolonged acid treatment for removal; difficult for multiple Arg sequences. peptide.comnih.gov
NO₂Orthogonal (reductive cleavage)Prevents δ-lactam formation but removal can be sequence-dependent and requires specific reagents (e.g., SnCl₂). nih.govresearchgate.net
(Boc)₂High (TFA labile)Highly prone to δ-lactam formation during coupling. nih.govresearchgate.net

Potential for Further Methodological Advancements

Opportunities for advancement in the use of Pbf-protected derivatives like this compound focus on overcoming the aforementioned challenges. Research into novel cleavage cocktails with more efficient scavengers could further minimize the unwanted modification of sensitive residues like tryptophan. google.com The application of microwave energy to SPPS has shown promise in accelerating difficult coupling and deprotection steps, and its use could potentially shorten the required cleavage times for Pbf removal, especially in sequences with multiple arginines. researchgate.net

A recent innovative approach involves using a sequence of six Pbf-protected arginine residues, termed a "SynTag," at the C-terminus of a target peptide. acs.org This tag was found to effectively suppress aggregation during the synthesis of "difficult" sequences by disrupting the formation of rigid β-sheets on the resin. acs.org This methodological advancement leverages the Pbf group not just for protection but as a tool to improve synthesis outcomes for aggregating peptides. acs.org Further development of such solubility-enhancing tags based on protected amino acids represents a promising area of research. Additionally, the broader push towards "green chemistry" in peptide synthesis may drive the development of protocols that utilize less hazardous solvents than the commonly used dimethylformamide (DMF), which could be applied to syntheses involving this compound. rsc.orgnih.gov

Future Directions in the Design of Orthogonally Protected Arginine Derivatives

The limitations of the Pbf group continue to fuel the search for superior arginine protecting groups. A key future direction is the development of sulfonyl-based groups that are even more acid-labile than Pbf. One such example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has been reported to cleave significantly faster than Pbf, potentially reducing side reactions associated with prolonged acid exposure. nih.govsemanticscholar.org

Another major research thrust is moving away from sulfonyl-based protectors entirely to circumvent the problem of arenesulfonation of tryptophan. The re-investigation of older protecting groups like the nitro (NO₂) group is part of this trend. nih.govresearchgate.net The NO₂ group is stable to standard Fmoc-SPPS conditions and can be removed orthogonally via mild reduction, for example with SnCl₂. mdpi.comnih.gov Critically, it has been shown to prevent the formation of δ-lactam, a major side reaction during the activation of arginine for coupling. nih.gov

Future designs may also focus on creating arginine derivatives for specific applications beyond simple peptide chain elongation. This includes the development of building blocks with masked charges or increased lipophilicity to create peptide prodrugs with improved pharmacokinetic properties. mdpi.com The synthesis of arginine derivatives containing bioorthogonal handles, such as alkynes or azides, will also be crucial for the site-specific labeling and conjugation of peptides and proteins for imaging and diagnostic applications. nih.gov The overarching goal remains the creation of a diverse toolbox of arginine derivatives that offers chemists greater flexibility, efficiency, and precision in the synthesis of increasingly complex and functional peptides.

Q & A

Q. How can researchers design studies to validate the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal’s experimental section rules ). Provide detailed protocols for resin swelling, coupling times, and deprotection steps. Share raw HPLC/MS data and NMR spectra in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.